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molecular formula C31H35N7S B1251113 1H-3-Benzazepine, 7-(1,3-dimethyl-1H-pyrazol-5-yl)-2,3,4,5-tetrahydro-3-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-

1H-3-Benzazepine, 7-(1,3-dimethyl-1H-pyrazol-5-yl)-2,3,4,5-tetrahydro-3-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-

Cat. No. B1251113
M. Wt: 537.7 g/mol
InChI Key: WIHMMKGUBDZGEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08003638B2

Procedure details

To a stirred solution of 7-(1,3-dimethyl-1H-pyrazol-5-yl)-2,3,4,5-tetrahydro-1H-3-benzazepine (4 g) (intermediate 3) in dimethylformamide, at room temperature, 5-{5-[(3-chloropropyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-2-methylquinoline (intermediate 8) (6.8 g), sodium iodide (3.06 g) and anhydrous potassium carbonate (2.82 g) were subsequently added and the reaction mixture was warmed to 60° C. and kept reacting for 24 h. After allowing the reaction mixture to reach room temperature, water (70 ml) was added and the reaction mixture was extracted twice with ethyl acetate (50 ml×2). The organic phase was dried with sodium sulphate and after evaporation the crude product was purified by chromatography on silica gel with 100-95% dichloromethane-methanol elution to give the title compound (3.3 g) as a pale yellow solid.
Name
7-(1,3-dimethyl-1H-pyrazol-5-yl)-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
4 g
Type
reactant
Reaction Step One
Name
intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-{5-[(3-chloropropyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-2-methylquinoline
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
intermediate 8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.06 g
Type
reactant
Reaction Step One
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([C:7]2[CH:17]=[CH:16][C:10]3[CH2:11][CH2:12][NH:13][CH2:14][CH2:15][C:9]=3[CH:8]=2)=[CH:5][C:4]([CH3:18])=[N:3]1.Cl[CH2:20][CH2:21][CH2:22][S:23][C:24]1[N:25]([CH3:40])[C:26]([C:29]2[CH:38]=[CH:37][CH:36]=[C:35]3[C:30]=2[CH:31]=[CH:32][C:33]([CH3:39])=[N:34]3)=[N:27][N:28]=1.[I-].[Na+].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O.O>[CH3:1][N:2]1[C:6]([C:7]2[CH:17]=[CH:16][C:10]3[CH2:11][CH2:12][N:13]([CH2:20][CH2:21][CH2:22][S:23][C:24]4[N:25]([CH3:40])[C:26]([C:29]5[CH:38]=[CH:37][CH:36]=[C:35]6[C:30]=5[CH:31]=[CH:32][C:33]([CH3:39])=[N:34]6)=[N:27][N:28]=4)[CH2:14][CH2:15][C:9]=3[CH:8]=2)=[CH:5][C:4]([CH3:18])=[N:3]1 |f:2.3,4.5.6|

Inputs

Step One
Name
7-(1,3-dimethyl-1H-pyrazol-5-yl)-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
4 g
Type
reactant
Smiles
CN1N=C(C=C1C1=CC2=C(CCNCC2)C=C1)C
Name
intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N=C(C=C1C1=CC2=C(CCNCC2)C=C1)C
Name
5-{5-[(3-chloropropyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-2-methylquinoline
Quantity
6.8 g
Type
reactant
Smiles
ClCCCSC=1N(C(=NN1)C1=C2C=CC(=NC2=CC=C1)C)C
Name
intermediate 8
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCSC=1N(C(=NN1)C1=C2C=CC(=NC2=CC=C1)C)C
Name
Quantity
3.06 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
2.82 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
70 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reach room temperature
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted twice with ethyl acetate (50 ml×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried with sodium sulphate
CUSTOM
Type
CUSTOM
Details
after evaporation the crude product
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on silica gel with 100-95% dichloromethane-methanol elution

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CN1N=C(C=C1C1=CC2=C(CCN(CC2)CCCSC2=NN=C(N2C)C2=C3C=CC(=NC3=CC=C2)C)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: CALCULATEDPERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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